1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide

Vue d'ensemble

Description

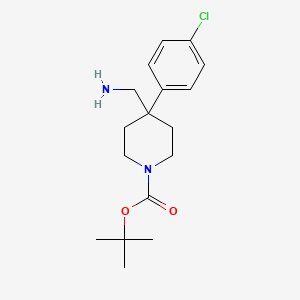

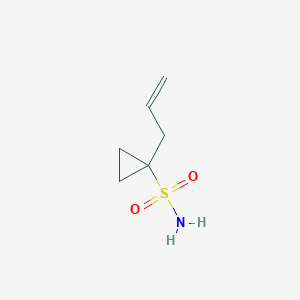

“1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide” is a chemical compound that contains a cyclopropane ring, a sulfonamide group, and a prop-2-en-1-yl (allyl) group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the cyclopropane ring, followed by the introduction of the sulfonamide and allyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known for its angle strain and reactivity . The sulfonamide group could potentially participate in hydrogen bonding, while the allyl group could undergo reactions typical of alkenes .Chemical Reactions Analysis

The cyclopropane ring in this compound could undergo ring-opening reactions under certain conditions . The allyl group could participate in reactions such as the allylic bromination or oxidation . The sulfonamide group is typically stable under a variety of conditions, but could be hydrolyzed under strongly acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the sulfonamide group could increase its polarity and potentially its solubility in polar solvents . The cyclopropane ring could contribute to its reactivity .Applications De Recherche Scientifique

Synthesis and Catalysis

Ytterbium(III) triflate has been utilized to catalyze the ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides, paving the way for the efficient synthesis of conjugated enynes. This process is notable for its straightforward operation, moderate to good yields, and regioselective manner under mild conditions (Rao et al., 2009). Similarly, the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides has been described, leading to cyclopentene sulfonamides with good to excellent yield and high diastereoselectivity (Mackay et al., 2014).

Synthesis of Polyalkylated Cyclopropane Derivatives

Cyclopropane serves as a fundamental structural element in a variety of compounds and is used as an intermediate in the synthesis of more functionalized cyclic and acyclic alkanes. Recent methods have been developed for the enantioselective synthesis of cyclopropanes, with innovations in the preparation of enantiomerically enriched disubstituted cyclopropanes (Abramovitch et al., 2008).

Organocatalyzed Cyclopropanation

Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been developed and utilized as organocatalysts. These catalysts facilitate reactions between α,β-unsaturated aldehydes and sulfur ylides, leading to cyclopropane products with enantiomeric excesses of up to 99% (Hartikka et al., 2007).

Mechanistic Studies and Cyclopropanation Reactions

The AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with readily available N-benzylic sulfonamides has been explored, offering a unique mechanism and a high-yielding procedure to afford highly functionalized Indane derivatives (Zhu et al., 2014). Additionally, the solvolysis of cyclopropane in sulfuric acid solutions has been investigated, leading to insights into protonated cyclopropane intermediates and their role in solvolytic reactions (Baird & Aboderin, 1964).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-prop-2-enylcyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLQQPTXRBSHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

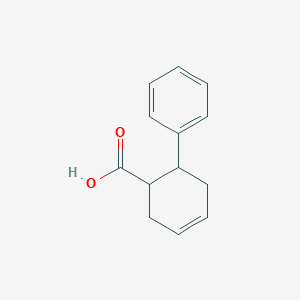

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)

![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)

![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)

![Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate](/img/structure/B3149267.png)